SAR103168
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
SAR103168; SAR-103168; SAR 103168.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Target Profile and Mechanism of Action
SAR103168’s broad kinase inhibition contrasts with narrower-target inhibitors (Table 1). For example:
- FLT3 Inhibitors (e.g., KW-2449, FLX925) : Primarily target FLT3-ITD mutations in AML. Unlike this compound, their efficacy is FLT3-dependent, limiting utility in FLT3-wild-type or multi-resistant AML .
- Dasatinib : A dual Src/Abl inhibitor approved for CML and Ph+ ALL. While it shares Src inhibition with this compound, it lacks activity against VEGFR/Tie2, reducing anti-angiogenic effects .
- Midostaurin: A multi-kinase inhibitor targeting FLT3, PKC, and KIT.
Table 1: Target Kinase Comparison
| Compound | Primary Targets | Secondary Targets |
|---|---|---|
| This compound | Src, BCR-Abl, VEGFR1/2, Tie2, PDGFR | FGFR, EGFR |
| Dasatinib | Src, BCR-Abl | KIT, EPHA2 |
| Midostaurin | FLT3, PKC, KIT | VEGFR2, PDGFR |
| KW-2449 | FLT3 | None |
Preclinical and Clinical Efficacy
- Preclinical Potency: this compound achieved nanomolar IC50 values in AML/CML cell lines (0.65 nM for Src kinase), outperforming earlier Src inhibitors like bosutinib (IC50 = 1.3 nM) in kinase assays . It also inhibited STAT5 phosphorylation, a key survival pathway in AML .
- Clinical Limitations : In Phase I, this compound failed to replicate preclinical efficacy. Only stable disease (60%) or progression (40%) was observed in 25 evaluable patients, likely due to subtherapeutic exposure (human AUC: <16,600 ng·h/mL vs. preclinical target: 16,000–30,000 ng·h/mL) . Comparatively, midostaurin achieved higher plasma concentrations in trials, enabling its approval despite moderate single-agent activity .
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (14.4 mg/m²) | Midostaurin (50 mg BID) |
|---|---|---|
| Cmax (ng/mL) | 3600* | 1200–1500 |
| AUC (ng·h/mL) | <16,600 | 20,000–25,000 |
| Half-life (h) | 3.32–5.46 | 20–30 |
Challenges in Clinical Translation
- This contrasts with ponatinib, which has predictable PK and sustained target inhibition .
- Monotherapy Limitations: Like other multi-kinase inhibitors (e.g., sunitinib), this compound’s efficacy may require combination regimens, as single-agent activity was insufficient in advanced AML/MDS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
